molecular formula C12H22BF3O2 B3030461 Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate CAS No. 909698-11-9

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate

Cat. No. B3030461
CAS RN: 909698-11-9
M. Wt: 266.11
InChI Key: DAYNCGMXRPDCQV-UHFFFAOYSA-N
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Description

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate is a chemical compound that serves as a (trifluoromethyl)cyclopropylating reagent. It is particularly useful in medicinal chemistry, as demonstrated by its application in the synthesis of TRPV1 receptor antagonists. The compound is accessible through a one-step process from commercially available reagents and is utilized in palladium-catalyzed Suzuki coupling reactions .

Synthesis Analysis

The synthesis of this compound is straightforward, involving commercially available starting materials. This ease of synthesis makes it a valuable reagent for further chemical transformations. In the context of boronate chemistry, other studies have shown that boronates can be derived from alkenes using cycloaddition reactions, such as the Simmons-Smith cyclopropanation, which provides access to functionalized cyclopropyl derivatives . These methods highlight the versatility of boronates in organic synthesis.

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl ring substituted with a trifluoromethyl group and a boronate ester functionality. The presence of the trifluoromethyl group is significant as it imparts unique physical and chemical properties to the molecule, such as increased lipophilicity and metabolic stability, which are desirable in drug development .

Chemical Reactions Analysis

This compound participates in palladium-catalyzed Suzuki coupling reactions, which are widely used in the formation of carbon-carbon bonds. This reactivity is shared by other boronates, which can undergo various transformations, including allylation, propargylation, and crotylation of aldehydes, as well as homologation and Suzuki-Miyaura couplings to yield diverse organoboron compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided data, the general properties of organoboron compounds include stability, reactivity towards electrophiles, and the ability to form stable complexes with transition metals, which is crucial for their role in catalytic reactions. The trifluoromethyl group is known to enhance the stability and lipophilicity of molecules, which can be advantageous in the design of pharmaceutical agents .

Scientific Research Applications

As a Cyclopropylating Reagent

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate has been identified as a useful cyclopropylating reagent, particularly in palladium-catalyzed Suzuki coupling reactions. Its utility in medicinal chemistry was highlighted in the preparation of TRPV1 receptor antagonists (Duncton et al., 2010).

In Asymmetric Hydroboration

The compound has shown significance in the asymmetric hydroboration of cyclopropenes. This process synthesizes cyclopropyl boronates with high enantioselectivity, leveraging the strong directing effect of ester and alkoxymethyl substituents for enantiomeric induction. These derivatives are then used in Suzuki cross-coupling to produce optically active cyclopropanes (Rubina et al., 2003).

Stabilizing Unstable Boronic Acids

It plays a role in stabilizing inherently unstable boronic acids, including vinyl and cyclopropyl derivatives. This stabilization allows for their effective use in cross-coupling reactions, transforming them into shelf-stable and efficient building blocks for various chemical syntheses (Knapp et al., 2009).

In Enantioselective Synthesis

The enantioselective copper-catalyzed synthesis of trifluoromethyl-cyclopropylboronates is another notable application. This method facilitates the preparation of 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high stereocontrol, useful in the synthesis of biologically active compounds (Altarejos et al., 2021).

In Donor-Acceptor Cyclopropyl Boronate Complexes

It is involved in the reactivity of donor-acceptor cyclopropyl boronate complexes. These complexes undergo rearrangement and ring opening upon activation with a Lewis acid, providing access to γ-carbonyl boronic esters with complete enantiospecificity (Gregson et al., 2019).

In Cyclopropyl Bis(boronates) Synthesis

A novel procedure for the synthesis of cyclopropyl bis(boronates) from alkenes has been developed. This method demonstrates the utility of the resulting compounds in various synthetic transformations (Wu et al., 2020).

Mechanism of Action

properties

IUPAC Name

dibutoxy-[2-(trifluoromethyl)cyclopropyl]borane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BF3O2/c1-3-5-7-17-13(18-8-6-4-2)11-9-10(11)12(14,15)16/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYNCGMXRPDCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1C(F)(F)F)(OCCCC)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679064
Record name Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

909698-11-9
Record name Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dibutyl [2-(trifluoromethyl)cyclopropyl]boronate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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